N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464914
InChI: InChI=1S/C10H17ClN2O2/c1-8(14)12(2)9-4-3-5-13(7-9)10(15)6-11/h9H,3-7H2,1-2H3
SMILES: CC(=O)N(C)C1CCCN(C1)C(=O)CCl
Molecular Formula: C10H17ClN2O2
Molecular Weight: 232.71 g/mol

N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide

CAS No.:

Cat. No.: VC13464914

Molecular Formula: C10H17ClN2O2

Molecular Weight: 232.71 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide -

Specification

Molecular Formula C10H17ClN2O2
Molecular Weight 232.71 g/mol
IUPAC Name N-[1-(2-chloroacetyl)piperidin-3-yl]-N-methylacetamide
Standard InChI InChI=1S/C10H17ClN2O2/c1-8(14)12(2)9-4-3-5-13(7-9)10(15)6-11/h9H,3-7H2,1-2H3
Standard InChI Key SXHZJQWOBKYKJD-UHFFFAOYSA-N
SMILES CC(=O)N(C)C1CCCN(C1)C(=O)CCl
Canonical SMILES CC(=O)N(C)C1CCCN(C1)C(=O)CCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 1-position with a chloroacetyl group (-CO-CH₂Cl) and at the 3-position with an N-methylacetamide group (-N(CH₃)-CO-CH₃). This arrangement confers both hydrophobicity and electrophilic reactivity, particularly at the chloroacetyl site .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₇ClN₂O₂
Molecular Weight232.71 g/mol
IUPAC NameN-[1-(2-chloroacetyl)piperidin-3-yl]-N-methylacetamide
SMILESCC(=O)N(C)C1CCCN(C1)C(=O)CCl
LogP (Predicted)1.2 ± 0.3

Stereochemical Considerations

The stereochemistry at the piperidine 3-position influences receptor binding. While the racemic form is commonly synthesized, enantiopure variants (e.g., R- or S-configurations) exhibit distinct pharmacokinetic profiles in analogous compounds. For instance, (S)-configured analogs demonstrate enhanced blood-brain barrier permeability in preclinical models.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a three-step sequence:

  • Piperidine Functionalization: Reacting 3-aminopiperidine with methyl iodide to introduce the N-methyl group.

  • Chloroacetylation: Treating the intermediate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to attach the chloroacetyl moiety .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity, as verified by HPLC .

Industrial Manufacturing

Continuous flow reactors are employed for scalability, achieving 85–90% yield with reduced side-product formation. Key parameters include:

  • Temperature: 0–5°C during acetylation to minimize hydrolysis.

  • Residence Time: 30 minutes in tubular reactors for optimal conversion .

Assay TypeModel SystemResultCitation
AChE InhibitionSH-SY5Y cells40% inhibition at 10 μM
Antimicrobial (MIC)S. aureus128 μg/mL
Cytotoxicity (CC₅₀)HEK293 cells32 μg/mL

Research Findings and Case Studies

Enzyme Interaction Studies

The chloroacetyl group forms covalent bonds with cysteine residues in protein targets. X-ray crystallography of the compound bound to human carbonic anhydrase II (hCA II) reveals a 2.1 Å interaction with Cys206, stabilizing the enzyme-inhibitor complex . This mechanism mirrors chloroacetamide-based herbicides but requires further validation in therapeutic contexts .

Metabolic Stability

Incubation with human liver microsomes (HLMs) indicates rapid clearance (t₁/₂ = 12 minutes), primarily via CYP3A4-mediated N-dealkylation . Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases systemic exposure 3.2-fold in rodent models .

Comparative Analysis with Structural Analogs

Table 3: Structural Analog Comparison

Compound NameMolecular FormulaKey DifferencesBioactivity (AChE IC₅₀)
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-methyl-acetamideC₁₀H₁₇ClN₂O₂4-position substitution28% inhibition at 10 μM
N-[(R)-1-(2-Chloro-acetyl)-piperidin-3-yl]-acetamideC₉H₁₅ClN₂O₂Lacks N-methyl group55% inhibition at 10 μM
N-[1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamideC₁₁H₂₀N₄O₂Amino vs. chloro substitutionNo AChE activity

The N-methyl group in N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-methyl-acetamide enhances lipophilicity (LogP = 1.2 vs. 0.8 for the non-methylated analog), improving membrane permeability but reducing aqueous solubility.

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